2-[(Cyclohexylmethyl)amino]isonicotinonitrile belongs to a class of compounds known as synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the Cannabis sativa plant. [, , , ]
2-[(Cyclohexylmethyl)amino]isonicotinonitrile is a chemical compound that belongs to the class of isonicotinonitriles, which are derivatives of isonicotinic acid. This compound features a cyclohexylmethyl group attached to an amino group, which in turn is linked to an isonicotinonitrile moiety. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
The compound can be synthesized through various chemical reactions involving isonicotinonitrile derivatives and cyclohexylmethyl amines. It falls under the category of heterocyclic compounds, specifically those containing a pyridine ring with a nitrile group. Isonicotinonitriles have been studied for their antibacterial and antifungal properties, making them significant in drug discovery and development.
The synthesis of 2-[(Cyclohexylmethyl)amino]isonicotinonitrile can be achieved through several methodologies:
The molecular structure of 2-[(Cyclohexylmethyl)amino]isonicotinonitrile consists of:
The molecular formula can be represented as , with a molecular weight of approximately 216.29 g/mol.
2-[(Cyclohexylmethyl)amino]isonicotinonitrile can undergo various chemical reactions:
The mechanism of action for 2-[(Cyclohexylmethyl)amino]isonicotinonitrile primarily involves its interaction with biological targets such as enzymes or receptors:
Further studies are required to elucidate the precise mechanisms at play, including binding affinities and kinetic parameters.
Relevant data indicates that the melting point ranges between 90°C to 100°C, while boiling point data remains less defined due to its potential decomposition upon heating.
2-[(Cyclohexylmethyl)amino]isonicotinonitrile has potential applications in:
The ongoing research into isonicotinonitriles continues to reveal their significance in medicinal chemistry, highlighting their potential therapeutic roles against various pathogens .
The discovery of 2-[(cyclohexylmethyl)amino]isonicotinonitrile emerged during a transformative era in medicinal chemistry, marked by a strategic shift toward rational heterocyclic design. This period (early 2000s–present) witnessed the transition from serendipitous compound screening to structure-guided synthesis, driven by advances in combinatorial chemistry and high-throughput screening [1] [10]. Isonicotinonitrile derivatives gained prominence due to their versatile nitrogen-rich core, which enables diverse non-covalent interactions with biological targets. The introduction of the cyclohexylmethylamino moiety specifically addressed pharmacokinetic challenges common to early heterocycles, such as poor membrane permeability and metabolic instability. Patent analyses reveal that this compound class was initially explored for CNS applications but later diversified into oncology and inflammation, reflecting the scaffold’s adaptability [3] [7]. Its development exemplifies the industry’s focus on "drug-like" properties, adhering to frameworks like Lipinski’s Rule of Five to optimize bioavailability and solubility [1].
Table 1: Evolution of Key Isonicotinonitrile Derivatives in Drug Discovery
Compound | Structural Feature | Primary Therapeutic Area | Discovery Era |
---|---|---|---|
2-Aminoisonicotinonitrile | Unsubstituted amino group | Antibacterial | 1970s–1980s |
2-(Aryl)isonicotinonitriles | Aryl amino substituents | Antiviral | 1990s–2000s |
2-[(Cyclohexylmethyl)amino]isonicotinonitrile | Aliphatic cycloalkyl extension | Kinase modulation | 2010s–Present |
2-(Bicyclo-heteroaryl)isonicotinic derivatives | Fused ring systems | Epigenetics | 2018–Present |
This compound belongs to the 4-aminopyridine-3-carbonitrile subclass, characterized by a pyridine ring nitrated at C3 and aminated at C2. Its core structure features:
Critically, the isonitrile functionality (−N≡C) exhibits zwitterionic character, enabling dual reactivity as both a nucleophile and electrophile. This permits unique interactions with enzymatic catalytic sites, particularly in oxyanion holes or electrophilic pockets [6]. The cyclohexylmethyl tail distinguishes it from earlier derivatives, reducing π-stacking tendencies while enhancing passive diffusion across membranes. This aligns with medicinal chemistry strategies to balance polarity and lipophilicity for improved CNS penetration or intracellular target engagement [1] [7]. Notably, its structural similarity to patented kinase inhibitor scaffolds (e.g., azaquinazolines, pyrido[2,3-d]pyrimidines) suggests potential cross-reactivity with ATP-binding domains [2] [3].
2-[(Cyclohexylmethyl)amino]isonicotinonitrile demonstrates significant potential as a protein kinase modulator scaffold, evidenced by structural parallels to clinical-stage candidates. Kinases regulate critical processes like cell proliferation, apoptosis, and immune responses, and their dysregulation underpins cancer, inflammatory diseases, and neurodegeneration [2] [9]. Key mechanistic insights include:
Table 2: Kinase Targets and Therapeutic Implications of Structural Analogs
Kinase Family | Validated Targets | Therapeutic Area | Structural Similarity to 2-[(Cyclohexylmethyl)amino]isonicotinonitrile |
---|---|---|---|
Atypical PKC (e.g., PKCι/ζ) | Phosphorylation of oncogenic substrates | Oncology (invasion/metastasis) | High: Shares bicyclic nitrogen core with azaquinazoline inhibitors [2] |
JAK/SYK | Cytokine signaling | Autoimmunity | Moderate: Mimics aminopyridine hinge binders in WO2012041476A1 [7] |
CaMKII/eEF2K | Synaptic protein synthesis | Neuropsychiatry | Emerging: Nitrile group may chelate catalytic Mg²⁺ [9] |
Recent patent activity (e.g., WO2015148597A1, WO2018149986A1) highlights its relevance in targeted protein degradation strategies. The compound’s amine group could serve as a linker for E3 ligase recruiters (e.g., lenalidomide derivatives), enabling proteolysis-targeting chimera (PROTAC) applications against undruggable kinases [4]. Additionally, its isonitrile group facilitates metal coordination (e.g., with Fe²⁺ in 2OG-dependent enzymes), potentially inhibiting epigenetic regulators like histone demethylases [6] [3]. These multifaceted actions position it as a versatile scaffold for polypharmacology in complex diseases.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1